molecular formula C10H6ClNO2 B594320 8-Hydroxyquinoline-2-carbonyl chloride CAS No. 125686-91-1

8-Hydroxyquinoline-2-carbonyl chloride

Cat. No.: B594320
CAS No.: 125686-91-1
M. Wt: 207.613
InChI Key: MLUUBRFEMCGPCV-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinoline-2-carbonyl chloride typically involves the chlorination of 8-hydroxyquinoline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group hydrolyzes to form 8-hydroxyquinoline-2-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

    Thionyl Chloride: Used for the chlorination of 8-hydroxyquinoline-2-carboxylic acid.

    Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

    Water or Aqueous Bases: For hydrolysis reactions.

Major Products

    Amides, Esters, and Thioesters: From substitution reactions.

    8-Hydroxyquinoline-2-carboxylic acid: From hydrolysis.

Scientific Research Applications

8-Hydroxyquinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: Employed in the study of metal ion chelation and its effects on biological systems.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds with antimicrobial, anticancer, and neuroprotective properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-2-carbonyl chloride is primarily related to its ability to form stable complexes with metal ions. The carbonyl chloride group enhances its reactivity, allowing it to interact with various biological targets. The compound can chelate metal ions, disrupting metal-dependent biological processes and leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and wide range of biological activities.

    8-Hydroxyquinoline-5-sulfonic acid: Another derivative with enhanced water solubility and similar chelation properties.

    8-Hydroxyquinoline-2-carboxylic acid: The precursor to 8-hydroxyquinoline-2-carbonyl chloride, with similar reactivity but different functional groups.

Uniqueness

This compound is unique due to the presence of the carbonyl chloride group, which significantly enhances its reactivity and potential applications in synthetic chemistry and biological research. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate for the synthesis of various bioactive compounds.

Biological Activity

8-Hydroxyquinoline-2-carbonyl chloride (also known as 8-HQ-2-COCl) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article delves into the biological activity of 8-HQ-2-COCl, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C9H6ClN1O2
Molecular Weight: 197.60 g/mol
IUPAC Name: this compound

The biological activity of 8-HQ-2-COCl primarily stems from its ability to chelate metal ions, particularly iron and zinc, which are essential for various biochemical processes. This chelation disrupts the function of metalloenzymes and proteins that require these metals for activity. The compound also exhibits antimicrobial properties by inhibiting bacterial growth through its interaction with essential metabolic pathways.

Biological Activities

Research has documented several biological activities associated with 8-HQ-2-COCl:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of 8-hydroxyquinoline, including 8-HQ-2-COCl, possess significant antibacterial and antifungal properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones comparable to standard antibiotics .
  • Anticancer Properties :
    • Various studies indicate that 8-HQ derivatives exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Notably, compounds like tris(8-hydroxyquinolato)gallium(III) have entered clinical trials due to their promising efficacy against renal cancer .
  • Neuroprotective Effects :
    • The chelation properties of 8-HQ-2-COCl have been linked to neuroprotection by reducing oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases .
  • Antiparasitic Activity :
    • Some derivatives have shown effectiveness against parasites, suggesting potential applications in treating diseases like malaria and leishmaniasis .

Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various 8-hydroxyquinoline derivatives. The results indicated that 8-HQ-2-COCl exhibited significant activity against Klebsiella pneumoniae, with an inhibition zone measuring 25 mm compared to a standard drug at 27 mm .

Anticancer Research

In vitro studies revealed that 8-HQ derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis via the mitochondrial pathway .

Neuroprotection

Research highlighted the role of 8-HQ derivatives in protecting neuronal cells from oxidative damage. These compounds were shown to reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as neuroprotective agents .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of metabolic pathways
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
AntiparasiticDisruption of parasite metabolism

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Hydroxyquinoline-2-carbonyl chloride, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves converting 8-hydroxyquinoline-2-carboxylic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include maintaining anhydrous conditions and controlled temperatures (40–60°C) to prevent side reactions. Post-reaction purification via vacuum distillation or recrystallization ensures high purity. For hybrid derivatives, coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) facilitate amide bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy confirms the presence of characteristic peaks (e.g., carbonyl chloride at ~170 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Fourier-Transform Infrared (FT-IR) spectroscopy detects C=O stretching (~1750 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. What nucleophilic reactions are employed to modify this compound for derivative synthesis?

  • Methodological Answer : The carbonyl chloride group reacts readily with:

  • Amines : Forms amides under mild conditions (e.g., room temperature, dichloromethane solvent).
  • Alcohols/Phenols : Produces esters using base catalysts (e.g., pyridine).
  • Thiols : Generates thioesters in the presence of triethylamine.
    Reaction progress is monitored by TLC, and products are isolated via column chromatography .

Advanced Research Questions

Q. How does the substitution pattern (hydroxyl at position 8, carbonyl chloride at 2) influence reactivity and biological activity compared to other quinoline derivatives?

  • Methodological Answer : The 8-hydroxy group enhances metal chelation (e.g., Fe³⁺, Cu²⁺), enabling applications in antimicrobial and anticancer studies. The 2-carbonyl chloride increases electrophilicity, promoting reactivity with nucleophiles like cysteine residues in enzymes. Comparative studies with 5,8-dichloroquinoline-2-carboxylic acid show that chlorine substituents at positions 5 and 8 improve antibacterial activity but reduce solubility, highlighting the need for substituent balancing .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strains, cell lines). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve normalization mitigate these issues. Meta-analyses of IC₅₀ values and molecular docking studies (e.g., AutoDock Vina) can identify structure-activity relationships (SAR) obscured by experimental noise .

Q. How can computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (e.g., Glide, GOLD) models binding to targets like DNA gyrase or topoisomerase IV. Molecular Dynamics (MD) simulations (e.g., AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electronic properties influencing reactivity .

Q. What challenges exist in designing enantioselective synthesis routes for chiral derivatives, and how are they addressed?

  • Methodological Answer : Chirality introduces complexity in regioselective functionalization. Asymmetric catalysis (e.g., chiral phosphine ligands in Pd-catalyzed cross-couplings) or enzymatic resolution (e.g., lipases) can achieve enantiomeric excess (ee >90%). Dynamic Kinetic Resolution (DKR) combines racemization and selective crystallization for scalable production .

Q. Comparative Analysis Table

Compound Key Substituents Reactivity/Bioactivity Reference
This compound-OH (C8), -COCl (C2)High electrophilicity; antimicrobial via enzyme inhibition
5,8-Dichloroquinoline-2-carboxylic acid-Cl (C5, C8), -COOH (C2)Enhanced antibacterial but poor solubility
6-Fluoro-4-hydrazinoquinoline-F (C6), -NHNH₂ (C4)Moderate anticancer activity; fluorophilic binding

Properties

IUPAC Name

8-hydroxyquinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUUBRFEMCGPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664949
Record name 8-Hydroxyquinoline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125686-91-1
Record name 8-Hydroxy-2-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125686-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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